molecular formula C22H22O12 B13831484 (2S,3S,4S,5R,6S)-6-(5-((S)-5,7-Dihydroxy-4-oxochroman-2-yl)-2-methoxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-(5-((S)-5,7-Dihydroxy-4-oxochroman-2-yl)-2-methoxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B13831484
M. Wt: 478.4 g/mol
InChI Key: PJAUEKWZQWLQSU-ZQUMRXHJSA-N
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Description

Hesperetin 3’-O-ss-D-glucuronide is a metabolite of hesperetin, a flavonoid found predominantly in citrus fruits. This compound is formed through the glucuronidation process, where hesperetin is conjugated with glucuronic acid. Hesperetin 3’-O-ss-D-glucuronide is known for its potential health benefits, including anti-inflammatory, antioxidant, and vasoprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hesperetin 3’-O-ss-D-glucuronide typically involves the enzymatic or chemical glucuronidation of hesperetin. Enzymatic glucuronidation is often preferred due to its specificity and efficiency. This process uses UDP-glucuronosyltransferase enzymes to transfer glucuronic acid from UDP-glucuronic acid to hesperetin .

Industrial Production Methods

Industrial production of Hesperetin 3’-O-ss-D-glucuronide can be achieved through biotechnological methods, utilizing microbial or plant cell cultures that express the necessary glucuronosyltransferase enzymes. This method is advantageous due to its scalability and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

Hesperetin 3’-O-ss-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized hesperetin derivatives, reduced forms of hesperetin, and various glucuronide derivatives .

Scientific Research Applications

Hesperetin 3’-O-ss-D-glucuronide has a wide range of scientific research applications:

Mechanism of Action

Hesperetin 3’-O-ss-D-glucuronide exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hesperetin 3’-O-ss-D-glucuronide is unique due to its specific glucuronidation at the 3’ position, which may influence its bioavailability, metabolic stability, and biological activity compared to other similar compounds .

Properties

Molecular Formula

C22H22O12

Molecular Weight

478.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13-,17-,18-,19+,20-,22+/m0/s1

InChI Key

PJAUEKWZQWLQSU-ZQUMRXHJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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